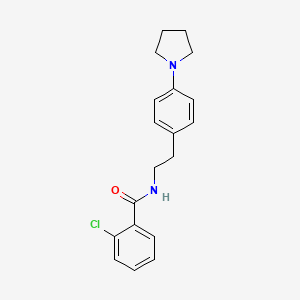

2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTWIADYSFQMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

Formation of the Phenethyl Intermediate: The phenethyl group is synthesized by reacting 4-bromophenethylamine with pyrrolidine under basic conditions.

Coupling with Benzamide: The phenethyl intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The phenethyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe to study the interactions of benzamide derivatives with biological targets.

Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with binding sites on proteins, while the benzamide core can form hydrogen bonds or hydrophobic interactions. This compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Pyrrolidine-Containing Analogs

- G500-0126 (2-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-(Pyrrolidin-1-yl)Ethyl}Benzamide) Structural Differences: Features a dimethylamino group on the phenyl ring and a pyrrolidine-ethyl chain. Molecular Weight: 379.91 g/mol vs. the target compound’s estimated molecular weight of ~372.89 g/mol.

4-Chloro-N-(2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)Ethyl)Benzamide

Halogenated Benzamide Derivatives

- 2-Chloro-N-((4-(Pyrrolidin-1-yl)-6-(2,2,2-Trifluoroethoxy)Pyrimidin-2-yl)Carbamoyl)Benzamide (Compound 21) Structural Differences: Incorporates a pyrimidine ring with trifluoroethoxy and pyrrolidine substituents. Physicochemical Properties: Melting point = 121–122°C, yield = 81% .

2-Chloro-N-(4-Chloro-3-(Pyridin-2-yl)Phenyl)-4-(Methylsulfonyl)Benzamide

Table 1: Key Properties of Selected Analogs

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, sulfonyl): Enhance stability and binding via halogen bonding or polar interactions . Electron-Donating Groups (e.g., pyrrolidine, dimethylamino): Improve solubility and bioavailability .

- Synthetic Efficiency : Yields for analogs range from 81–83%, suggesting robust synthetic routes for benzamide derivatives .

Biological Activity

2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a chlorobenzamide structure with a pyrrolidine moiety, which is significant for its biological activity. The structural formula can be represented as follows:

Research indicates that 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide interacts with multiple receptors and enzymes, suggesting a multifaceted mechanism of action. Notably, it has been studied for:

- Receptor Binding : The compound shows affinity for various neurotransmitter receptors, which may contribute to its psychoactive effects.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters such as dopamine and serotonin.

Biological Studies and Findings

Recent studies have explored the biological activity of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide through various assays:

In Vitro Studies

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, where it exhibited selective cytotoxicity. For instance, in DLD1 human colon cancer cells, treatment led to an increase in multipolar mitotic spindles, indicating potential as an anti-cancer agent .

- Receptor Interaction : Binding studies demonstrated that 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide interacts with dopamine D2 receptors, which are critical in regulating mood and behavior .

- Enzyme Activity : The compound was shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. This inhibition suggests potential antidepressant properties .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of the compound:

- Behavioral Tests : In rodent models, administration of the compound resulted in significant improvements in depression-like behaviors compared to controls .

- Pharmacokinetics : Studies indicated a favorable half-life and bioavailability profile, supporting its development as a therapeutic agent .

Case Studies

Several case studies highlight the therapeutic implications of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide:

- Case Study in Depression : A study involving chronic administration in a mouse model of depression showed reduced immobility in forced swim tests, suggesting antidepressant-like effects .

- Cancer Treatment Exploration : In vitro results from treating cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways, warranting further investigation into its use as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide:

| Compound Name | Target Receptor | IC50 (μM) | Selectivity |

|---|---|---|---|

| 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | D2 Receptor | 0.5 | High |

| Compound A | D2 Receptor | 1.0 | Moderate |

| Compound B | MAO Inhibitor | 0.3 | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Chlorination : Introduce chlorine at the 2-position of the benzoyl chloride precursor via electrophilic aromatic substitution.

Phenethylamine Modification : Attach a pyrrolidine ring to the para-position of phenethylamine using nucleophilic substitution or reductive amination.

Amidation : Couple the modified phenethylamine with 2-chlorobenzoyl chloride under basic conditions (e.g., DCM with triethylamine) to form the final benzamide .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with chloroform/methanol gradients).

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the structure, focusing on amide proton signals (~8.5–9.5 ppm) and pyrrolidine ring protons (δ 1.5–3.0 ppm) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide and sulfonyl groups) to validate stereochemistry .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Structural analogs (e.g., GDC-0449) target Hedgehog signaling pathways, while other benzamides inhibit bacterial enzymes like acps-pptase. To identify targets:

Perform receptor-binding assays using radiolabeled ligands.

Conduct enzyme inhibition studies (IC determination) with purified bacterial enzymes .

Note : Cross-validate results with in silico docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition potency be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Structural Analysis : Co-crystallize the compound with the target enzyme to identify binding modes and confirm competitive/non-competitive inhibition .

- Mutagenesis Studies : Introduce point mutations (e.g., catalytic site residues) to assess binding dependencies .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amide nitrogen .

- ADME Optimization : Use Caco-2 cell assays to measure permeability and liver microsomes to assess metabolic stability. Adjust logP values (<5) via substituent modifications (e.g., trifluoromethyl groups) .

Q. How can synthetic routes be optimized for scalability and yield?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for chlorination and amidation steps to improve heat transfer and reduce side reactions .

- Catalysis : Replace stoichiometric bases (e.g., EtN) with catalytic systems (e.g., DMAP) to reduce waste.

- Process Analytics : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.